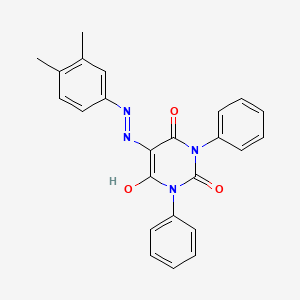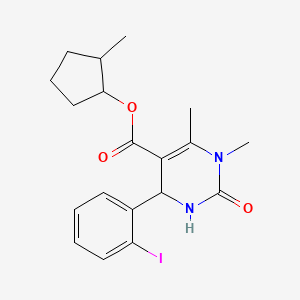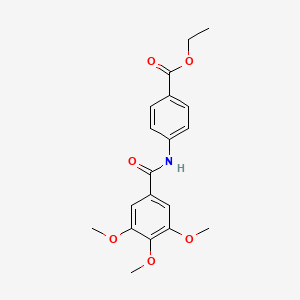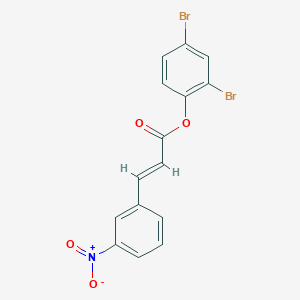![molecular formula C17H13BrN2O B11697981 (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a phenylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo compounds.
Reduction: Reduction of the compound can yield the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and bromophenyl functionalities. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
(1E)-1-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a chlorine atom instead of bromine.
(1E)-1-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a fluorine atom instead of bromine.
(1E)-1-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: The presence of the bromophenyl group in (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H13BrN2O |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H13BrN2O/c18-14-8-6-13(7-9-14)17-11-10-16(21-17)12-19-20-15-4-2-1-3-5-15/h1-12,20H/b19-12+ |
Clé InChI |
MEPJYAICGBUJSI-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11697909.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)


![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697946.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11697976.png)
